molecular formula C36H61N5O7S B1676965 Narlaprevir CAS No. 865466-24-6

Narlaprevir

Numéro de catalogue B1676965
Numéro CAS: 865466-24-6
Poids moléculaire: 708 g/mol
Clé InChI: RICZEKWVNZFTNZ-LFGITCQGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Narlaprevir (trade name Arlansa, codenamed SCH 900518) is an inhibitor of NS3/4A serine protease. It is intended for the treatment of chronic hepatitis C caused by genotype 1 virus in combination with other antiviral drugs . It is the first Russian tableted medication for the treatment of chronic hepatitis C .


Synthesis Analysis

Narlaprevir is a potent second-generation inhibitor of the HCV NS3 protease based on boceprevir . The synthesis of Narlaprevir involves the exploration of a synthetic sequence for preparation that required no silica gel purification for the entire synthesis .


Molecular Structure Analysis

The molecular formula of Narlaprevir is C36H61N5O7S . The exact mass is 707.43 and the molecular weight is 707.972 . The crystal structure of SARS-CoV-2 main protease with narlaprevir has been determined .


Chemical Reactions Analysis

Narlaprevir inhibits viral replication in infected host cells. The mechanism of inhibition involves reversible covalent binding of narlaprevir with NS3 protease active site via the ketoamide functional group .


Physical And Chemical Properties Analysis

Narlaprevir is a solid substance . It is soluble in DMSO at a concentration of ≥ 50 mg/mL . The elemental analysis of Narlaprevir is C, 61.08; H, 8.69; N, 9.89; O, 15.82; S, 4.53 .

Applications De Recherche Scientifique

Application in Hepatitis C Treatment

  • Scientific Field : Virology, specifically Hepatitis C treatment .
  • Summary of Application : Narlaprevir is a potent, second-generation HCV NS3 serine protease inhibitor . It was discovered as part of detailed investigations toward a second-generation protease inhibitor .
  • Results or Outcomes : Narlaprevir has improved potency (approximately 10-fold over its predecessor, Boceprevir), an improved pharmacokinetic profile, and better physicochemical characteristics . It is currently in phase II human trials .

Application in COVID-19 Treatment

  • Scientific Field : Virology, specifically COVID-19 treatment .
  • Summary of Application : Narlaprevir has been used to create hybrid inhibitors of SARS-CoV-2 main protease . This protease is critical for virus replication, making it an attractive drug target .
  • Methods of Application : Hybrid inhibitors were created by splicing components of hepatitis C protease inhibitors boceprevir and narlaprevir, and known SARS-CoV-1 protease inhibitors . A joint X-ray/neutron structure of the Mpro/BBH-1 complex was used to demonstrate the reaction .
  • Results or Outcomes : The hybrid inhibitors BBH-1, BBH-2, and NBH-2 exhibit comparable antiviral properties in vitro relative to PF-07321332, making them good candidates for further design of improved antivirals .

Application in Cancer Research

  • Summary of Application : Narlaprevir has been found to inhibit cathepsin B, a protease that is overexpressed in certain malignancies .
  • Results or Outcomes : The inhibition of cathepsin B by Narlaprevir could potentially be used in the treatment of certain cancers, although more research is needed in this area .

Application in Combination Therapies for Hepatitis C

  • Scientific Field : Virology, specifically Hepatitis C treatment .
  • Summary of Application : Narlaprevir is used in combination with other antiviral drugs for the treatment of chronic hepatitis C caused by genotype 1 virus .
  • Methods of Application : Narlaprevir is administered orally in combination with ritonavir, pegylated interferon alfa, and ribavirin .
  • Results or Outcomes : This combination therapy has been found to be effective in the treatment of chronic hepatitis C, although the exact outcomes depend on the individual patient’s response to treatment .

Application in Inhibiting Cathepsin B

  • Summary of Application : Narlaprevir has been found to inhibit cathepsin B . Cathepsin B is a protease that is overexpressed in certain malignancies .
  • Results or Outcomes : The inhibition of cathepsin B by Narlaprevir could potentially be used in the treatment of certain cancers, although more research is needed in this area .

Application in Combination Therapies for Hepatitis C

  • Scientific Field : Virology, specifically Hepatitis C treatment .
  • Summary of Application : Narlaprevir is used in combination with other antiviral drugs for the treatment of chronic hepatitis C caused by genotype 1 virus .
  • Methods of Application : Narlaprevir is administered orally in combination with ritonavir, pegylated interferon alfa, and ribavirin .
  • Results or Outcomes : This combination therapy has been found to be effective in the treatment of chronic hepatitis C, although the exact outcomes depend on the individual patient’s response to treatment .

Safety And Hazards

Narlaprevir has some contraindications. In particular, it should not be used in pregnancy or lactation, children up to 18 years of age, severe neutropenia, liver failure, prior treatment with HCV protease inhibitors, lactase deficiency, lactose intolerance, glucose-galactose malabsorption .

Orientations Futures

Narlaprevir is a potent second-generation inhibitor of the HCV NS3 protease based on boceprevir and now is in phase III clinical trials . Unlike boceprevir, narlaprevir is a single isoform and shows improved pharmacokinetic profile and physicochemical characteristics . This suggests that Narlaprevir could have potential applications in the treatment of other diseases, such as COVID-19 .

Propriétés

IUPAC Name

(1R,2S,5S)-3-[(2S)-2-[[1-(tert-butylsulfonylmethyl)cyclohexyl]carbamoylamino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-1,2-dioxoheptan-3-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H61N5O7S/c1-10-11-15-24(27(42)30(44)37-22-16-17-22)38-29(43)26-25-23(35(25,8)9)20-41(26)31(45)28(33(2,3)4)39-32(46)40-36(18-13-12-14-19-36)21-49(47,48)34(5,6)7/h22-26,28H,10-21H2,1-9H3,(H,37,44)(H,38,43)(H2,39,40,46)/t23-,24-,25-,26-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICZEKWVNZFTNZ-LFGITCQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3C(C3(C)C)CN2C(=O)C(C(C)(C)C)NC(=O)NC4(CCCCC4)CS(=O)(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@@H]2[C@@H]3[C@@H](C3(C)C)CN2C(=O)[C@H](C(C)(C)C)NC(=O)NC4(CCCCC4)CS(=O)(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H61N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801025746
Record name Narlaprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

708.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Narlaprevir

CAS RN

865466-24-6
Record name Narlaprevir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865466-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Narlaprevir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865466246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Narlaprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NARLAPREVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2857LA2O07
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Narlaprevir
Reactant of Route 2
Narlaprevir
Reactant of Route 3
Narlaprevir
Reactant of Route 4
Narlaprevir
Reactant of Route 5
Narlaprevir
Reactant of Route 6
Narlaprevir

Citations

For This Compound
606
Citations
IP Grushko, EB Romanova, TI Tverdokhlebova… - Terapevticheskii …, 2022 - ter-arkhiv.ru
Aim. Our aim was to give a comparative assessment of the effectiveness of using narlaprevir in combination with pegylated interferon-alpha-2a (Peg-IFN-alpha-2a) and interferon-free …
Number of citations: 5 ter-arkhiv.ru
Y Bai, F Ye, Y Feng, H Liao, H Song, J Qi… - Signal transduction and …, 2021 - nature.com
… To validate the binding of narlaprevir with SARS-CoV-2 M pro and exclude any false-… affinity between narlaprevir and SARS-CoV-2 M pro . The Kd value of narlaprevir binding with SARS…
Number of citations: 20 www.nature.com
DW Kneller, H Li, G Phillips, KL Weiss, Q Zhang… - Nature …, 2022 - nature.com
… Next, we substituted the hydrophobic P1 groups of boceprevir and narlaprevir with a γ-lactam, … We rescinded consideration of a narlaprevir-derived inhibitor with the keto-benzothiazole …
Number of citations: 62 www.nature.com
D Kneller, H Li, G Phillips, K Weiss, Q Zhang… - Research …, 2022 - ncbi.nlm.nih.gov
… from those of hepatitis C protease inhibitors boceprevir and narlaprevir. A joint X-ray/neutron … We rescinded consideration of a narlaprevir-derived inhibitor with the keto-benzothiazole …
Number of citations: 5 www.ncbi.nlm.nih.gov
J de Bruijne, JF Bergmann, HW Reesink… - …, 2010 - Wiley Online Library
… narlaprevir exposures that would demonstrate potent antiviral activity, the doses administered in this study (800 mg narlaprevir three times daily and 400 mg narlaprevir … of narlaprevir …
Number of citations: 56 aasldpubs.onlinelibrary.wiley.com
X Tong, A Arasappan, F Bennett, R Chase… - Antimicrobial agents …, 2010 - Am Soc Microbiol
Small-molecule hepatitis C virus (HCV) NS3 protease inhibitors such as boceprevir (SCH 503034) have been shown to have antiviral activity when they are used as monotherapy and …
Number of citations: 63 journals.asm.org
DA Gusev, EА Klimova, OO Znoyko… - Infectious Diseases …, 2020 - infect-dis-journal.ru
… -acting antivirus agents narlaprevir/ritonavir and sofosbuvir in … Patients received therapy with the combination of narlaprevir … In total, therapy of narlaprevir/ritonavir and sofosbuvir for 8 …
Number of citations: 1 infect-dis-journal.ru
MV Mayevskaya, VT Ivashkin, OO Znoyko… - … [Russian Journal of …, 2017 - old-gastro-j.ru
Согласно последним данным, вирусные гепатиты являются основной причиной смерти и инвалидизации больных с инфекционной патологией во всем мире [1, 2]. В 2015 г. с …
Number of citations: 12 www.old-gastro-j.ru
ZB Ponezheva, VV Makashova… - … i Infekcionnye Bolezni …, 2020 - vestnik.nvsu.ru
Objective. To evaluate the efficacy and safety of the Russian NS3-protease inhibitor narlaprevir used with ritonavir (NVR/RTV) in combination with Peg-IFN and ribavirin (RBV) in …
Number of citations: 18 vestnik.nvsu.ru
V Isakov, D Koloda, N Tikhonova… - Antimicrobial Agents …, 2016 - Am Soc Microbiol
In this study we sought to evaluate narlaprevir (NVR) pharmacokinetics (PK) after a single dose with or without ritonavir (RTV) in cirrhotic versus healthy subjects. NVR at 200 mg was …
Number of citations: 27 journals.asm.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.